molecular formula C19H15ClN2O4S2 B2568380 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide CAS No. 922094-29-9

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide

Cat. No. B2568380
CAS RN: 922094-29-9
M. Wt: 434.91
InChI Key: IEVRZQKTLWWQGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide is a useful research compound. Its molecular formula is C19H15ClN2O4S2 and its molecular weight is 434.91. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibitors

A study highlighted the synthesis of a novel class of [1,4]oxazepine-based primary sulfonamides, which demonstrated strong inhibition of human carbonic anhydrases, enzymes relevant for therapeutic applications. The primary sulfonamide functionality in these compounds plays a crucial role by facilitating the [1,4]oxazepine ring construction and acting as a zinc-binding group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Antimicrobial and Antiproliferative Agents

Another research focused on N-ethyl-N-methylbenzenesulfonamide derivatives, demonstrating their synthesis and evaluation as effective antimicrobial and antiproliferative agents. These compounds exhibited significant cytotoxic activities against various human cell lines, showcasing the therapeutic potential of sulfonamide derivatives in combating microbial infections and proliferative disorders (Abd El-Gilil, 2019).

Oxidative Desulfurization

Research on dibenzothiophene, a compound structurally related to the queried chemical, demonstrated its oxidation to sulfoxide and sulfone in an emulsion system. This study presents an application of sulfonamide compounds in the field of chemical catalysis, particularly in oxidative desulfurization processes, which are crucial for environmental remediation (Lü et al., 2007).

Dual Inhibitors of DHPS and DHFR Enzymes

A study synthesized a new series of N-sulfonamide 2-pyridone derivatives, aiming to combine the inhibitory activities of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) into a single molecule. These compounds were evaluated for their in vitro antimicrobial activity and their ability to inhibit both enzymes simultaneously, showcasing a potential application in antimicrobial therapy (Azzam et al., 2020).

properties

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O4S2/c1-2-13-5-8-18(27-13)28(24,25)22-12-4-7-16-14(10-12)19(23)21-15-9-11(20)3-6-17(15)26-16/h3-10,22H,2H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVRZQKTLWWQGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide

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